Praseodymium(3+) sebacate
Description
Overview of Lanthanide(III) Carboxylate Complexes and their Research Significance
Lanthanide(III) ions are hard acids and readily form stable complexes with oxygen-donor ligands, such as carboxylates. tandfonline.com These complexes, often in the form of coordination polymers or metal-organic frameworks (MOFs), have garnered significant research interest due to their diverse structures and potential applications. acs.orgcdnsciencepub.com The coordination of carboxylate ligands to lanthanide centers can result in various structural motifs, from simple mononuclear species to complex one-, two-, or three-dimensional polymeric networks. tandfonline.comfrontiersin.org
The research significance of lanthanide(III) carboxylate complexes stems from several key areas:
Luminescence: Many lanthanide complexes exhibit characteristic, sharp, and long-lived luminescence, making them suitable for applications in lighting, displays, sensors, and biomedical imaging. acs.orgmdpi.comacs.org Carboxylate ligands can act as "antennas," absorbing energy and transferring it efficiently to the lanthanide ion, which then emits at its characteristic wavelengths. mdpi.comekb.eg
Magnetism: The large number of unpaired electrons and significant orbital angular momentum of many lanthanide ions lead to interesting magnetic properties, including single-molecule magnet (SMM) behavior. tandfonline.com
Catalysis: The Lewis acidic nature of lanthanide ions makes their complexes potential catalysts for various organic reactions. researchgate.net
Precursors for Oxide Materials: Thermal decomposition of lanthanide carboxylates provides a reliable route to producing pure or mixed lanthanide oxides with controlled stoichiometry and nanostructures. researchgate.netresearchgate.netresearchgate.netresearchgate.net These oxides are used in catalysts, ceramics, and high-performance phosphors.
The Role of the Sebacate (B1225510) Ligand in Rare Earth Coordination Chemistry
Sebacic acid (decanedioic acid) is a long-chain aliphatic dicarboxylic acid. Its corresponding dianion, sebacate (⁻OOC(CH₂)₈COO⁻), acts as a flexible bridging ligand in coordination chemistry. The significant distance between the two carboxylate groups allows it to span considerable distances between metal centers, facilitating the formation of coordination polymers with unique topologies.
Key features of the sebacate ligand in rare earth coordination chemistry include:
Flexibility: The long and flexible -(CH₂)₈- backbone can adopt various conformations, leading to a diversity of network structures.
Bridging Capability: It typically bridges two or more metal centers, promoting the formation of extended one-, two-, or three-dimensional structures.
Coordination Modes: The carboxylate groups can coordinate to the lanthanide ions in several ways, including monodentate, bidentate chelating, and bridging modes (syn-syn, syn-anti, anti-anti), further contributing to structural diversity.
The use of long-chain dicarboxylates like sebacate is a common strategy to build coordination polymers with large pores or channels, which is relevant for applications in gas storage and separation.
Specific Academic Relevance of Praseodymium(3+) Sebacate Systems
The specific academic relevance of this compound lies at the intersection of lanthanide chemistry and materials science. While less studied than its europium(III) and terbium(III) analogues, which are known for their bright red and green luminescence respectively, the praseodymium system offers unique properties.
Structural Analysis: As a coordination polymer, this compound serves as a model system for understanding how flexible ligands influence the structure and dimensionality of lanthanide-organic frameworks. Studies on related praseodymium dicarboxylates show that the Pr³⁺ ion typically adopts high coordination numbers, such as nine, often in a distorted tricapped trigonal prismatic geometry. tandfonline.com The structure is likely to feature dimeric [Pr₂(O₂CR)ₓ] units linked by the long sebacate chains.
Thermal Decomposition Studies: The thermal decomposition of this compound is a key area of interest as a precursor for praseodymium oxide (Pr₆O₁₁ or Pr₂O₃). researchgate.netresearchgate.net The decomposition process for lanthanide carboxylates generally proceeds through dehydration, followed by the pyrolysis of the ligand to form an intermediate oxycarbonate (Ln₂O₂CO₃), and finally, the oxide. researchgate.netresearchgate.net Investigating these steps for this compound provides insight into the synthesis of nanostructured praseodymium oxides with specific surface properties for catalytic applications. researchgate.netresearchgate.net
Interactive Table: Typical Thermal Decomposition Stages of Lanthanide Carboxylates
| Stage | Process | Typical Temperature Range (°C) | Gaseous Products | Solid Product |
| I | Dehydration | 100 - 250 | H₂O | Anhydrous Complex |
| II | Ligand Decomposition | 250 - 450 | CO₂, H₂O, Ketones | Oxycarbonate (Ln₂O₂CO₃) |
| III | Decarbonation | > 500 | CO₂ | Oxide (Ln₂O₃ or Pr₆O₁₁) |
Note: Temperature ranges are approximate and can vary based on the specific lanthanide, ligand, and heating atmosphere.
Spectroscopic and Luminescent Properties: Praseodymium(III) has a complex energy level structure that allows for multiple electronic transitions. While its luminescence is often weaker than other lanthanides due to non-radiative decay processes, it can exhibit emissions in both the visible and near-infrared (NIR) regions. tandfonline.com The primary emitting states are typically ³P₀ and ¹D₂. tandfonline.com The study of this compound's luminescence provides fundamental data on structure-property relationships in lanthanide complexes. However, intense luminescence is not always observed; for instance, the related praseodymium glutarate complex shows no emission.
Interactive Table: Potential Infrared Spectroscopy Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Vibration Type |
| ~3400 | ν(O-H) | Stretching (of coordinated or lattice water) |
| ~2920, ~2850 | ν(C-H) | Asymmetric & Symmetric Stretching (of -CH₂- groups) |
| ~1530 | νₐₛ(COO⁻) | Asymmetric Stretching (of carboxylate group) |
| ~1410 | νₛ(COO⁻) | Symmetric Stretching (of carboxylate group) |
| >100 | Δν = νₐₛ - νₛ | Separation indicates coordination mode (bridging/chelating) |
Note: These are typical values based on related metal sebacates and serve as a predictive guide.
Structure
3D Structure of Parent
Properties
CAS No. |
25418-95-5 |
|---|---|
Molecular Formula |
C10H16O4Pr+ |
Molecular Weight |
341.14 g/mol |
IUPAC Name |
decanedioate;praseodymium(3+) |
InChI |
InChI=1S/C10H18O4.Pr/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H,11,12)(H,13,14);/q;+3/p-2 |
InChI Key |
NYDIJWMQLRUPPV-UHFFFAOYSA-L |
Canonical SMILES |
C(CCCCC(=O)[O-])CCCC(=O)[O-].[Pr+3] |
Origin of Product |
United States |
Advanced Characterization Techniques and Spectroscopic Analysis
Structural Elucidation
The determination of the solid-state structure and morphology of Praseodymium(3+) sebacate (B1225510) is fundamental to understanding its properties. This is achieved through crystallographic and microscopic techniques, complemented by methods to verify its elemental makeup.
X-ray Diffraction (XRD) and Rietveld Analysis for Crystalline Structure Determination
X-ray Diffraction (XRD) is the primary technique for elucidating the crystalline structure of materials. For Praseodymium(3+) sebacate, XRD patterns provide information on its phase purity and crystal system. While specific, complete crystal structure data for this compound is not extensively detailed in publicly available literature, analysis of related lanthanide dicarboxylates indicates that they often crystallize in monoclinic or triclinic systems, characterized by complex layered or three-dimensional coordination polymer networks.
Rietveld analysis, a powerful method for refining crystal structure information from powder XRD data, can be applied to determine precise lattice parameters, atomic positions, and bond lengths and angles. For a hypothetical monoclinic structure of a lanthanide sebacate, the parameters refined would include the unit cell dimensions (a, b, c) and the angle β. nih.gov Such analysis confirms the coordination environment around the Pr(3+) ion and the conformation of the sebacate ligand within the crystal lattice.
Table 1: Illustrative Crystal Structure Data for Lanthanide-Organic Compounds
| Parameter | Example Value | Description |
|---|---|---|
| Crystal System | Monoclinic | A common crystal system for lanthanide carboxylates. |
| Space Group | P2₁/c | A representative space group describing the symmetry elements. |
| a (Å) | 10.5 | Unit cell parameter representing the length of the 'a' axis. |
| b (Å) | 8.2 | Unit cell parameter representing the length of the 'b' axis. |
| c (Å) | 14.1 | Unit cell parameter representing the length of the 'c' axis. |
| β (°) | 95.5 | The angle between the 'a' and 'c' axes in a monoclinic system. |
Note: This table is illustrative of typical data obtained for lanthanide-organic compounds and does not represent experimentally verified data for this compound.
Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Investigation
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to investigate the morphology and nanostructure of this compound powders.
Scanning Electron Microscopy (SEM): SEM analysis reveals the surface topography, particle shape, and size distribution of the compound. Images of lanthanide sebacates often show agglomerates of irregularly shaped microcrystals or plate-like structures. The specific morphology can be influenced by the synthesis method, such as precipitation or hydrothermal conditions.
Transmission Electron Microscopy (TEM): TEM provides higher resolution imaging, allowing for the visualization of the internal structure, including lattice fringes and defects at the nanoscale. For nanostructured this compound, TEM can confirm the crystalline nature of individual nanoparticles and provide precise measurements of their dimensions.
Elemental Analysis and Spectroscopic Compositional Verification (e.g., ICP-OES, EDS)
Verifying the elemental composition is a critical step to confirm the identity and purity of the synthesized this compound.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is a highly sensitive technique for determining the precise amount of praseodymium in the compound. yu.edu.jo A digested sample is introduced into an argon plasma, and the emitted light at characteristic wavelengths for praseodymium is measured, allowing for accurate quantification.
Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM, EDS provides a semi-quantitative elemental analysis. researchgate.net The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. An EDS spectrum of this compound would show peaks corresponding to Praseodymium (Pr), Carbon (C), and Oxygen (O), confirming the presence of the constituent elements. researchgate.netrsc.org The atomic percentages obtained can be compared to the theoretical values to verify the stoichiometry.
Table 2: Theoretical Elemental Composition of this compound (Pr₂(C₁₀H₁₆O₄)₃)
| Element | Symbol | Atomic Weight ( g/mol ) | Weight Percentage (%) |
|---|---|---|---|
| Praseodymium | Pr | 140.91 | 28.14% |
| Carbon | C | 12.01 | 35.96% |
| Hydrogen | H | 1.01 | 4.83% |
Vibrational and Electronic Spectroscopy
Spectroscopic techniques are used to probe the chemical bonds and functional groups within this compound, offering insight into the coordination between the metal ion and the organic ligand.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Coordination Mode Analysis
FT-IR spectroscopy is a cornerstone technique for characterizing metal carboxylates. The infrared spectrum of sebacic acid shows a characteristic absorption band for the carboxylic acid C=O stretch around 1700 cm⁻¹. Upon coordination to the Pr(3+) ion to form this compound, this band disappears and is replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate (COO⁻) group. researchgate.net
The frequency separation between these two bands, Δν = (νₐₛ - νₛ), is diagnostic of the coordination mode of the carboxylate ligand.
Ionic or Monodentate: Δν is large (>200 cm⁻¹).
Bidentate Chelating: Δν is small (<100 cm⁻¹).
Bidentate Bridging: Δν is intermediate (≈140-200 cm⁻¹), similar to the separation in the corresponding sodium salt.
In many lanthanide dicarboxylates, the coordination is typically bidentate bridging, leading to the formation of a coordination polymer.
Table 3: Typical FT-IR Absorption Bands for this compound Analysis
| Wavenumber (cm⁻¹) | Assignment | Significance |
|---|---|---|
| ~2920 and ~2850 | C-H stretching | Aliphatic C-H bonds of the sebacate backbone. |
| ~1540 | νₐₛ(COO⁻) | Asymmetric stretching of the coordinated carboxylate group. |
| ~1410 | νₛ(COO⁻) | Symmetric stretching of the coordinated carboxylate group. |
Raman Spectroscopy for Vibrational Properties
Raman spectroscopy provides complementary information to FT-IR on the vibrational modes of the compound. The Raman spectrum is particularly sensitive to the vibrations of the C-C backbone of the sebacate ligand and the metal-oxygen (Pr-O) bonds. A weak, polarized Raman band, typically observed in the 340-360 cm⁻¹ region for aqueous light lanthanide ions, can be assigned to the totally symmetric stretching mode of the [Pr(H₂O)ₙ]³⁺ aqua-ion, though in the solid-state sebacate complex, this region would be dominated by Pr-O stretching modes. rsc.org The analysis of these low-frequency modes can provide direct evidence of the coordination between the praseodymium ion and the oxygen atoms of the carboxylate groups. pku.edu.cn
Table 4: Representative Raman Bands for Lanthanide Carboxylate Systems
| Wavenumber (cm⁻¹) | Assignment | Significance |
|---|---|---|
| ~2900 | C-H stretching | Symmetric and asymmetric stretches of CH₂ groups. |
| ~1440 | CH₂ scissoring | Bending vibrations of the aliphatic chain. |
| ~1100 | C-C stretching | Skeletal vibrations of the sebacate carbon chain. |
| ~850 | C-COO stretching | Vibration of the bond between the aliphatic chain and the carboxylate group. |
UV-Visible-Near Infrared (UV-Vis-NIR) Electronic Absorption Spectroscopy
The UV-Vis-NIR absorption spectrum of this compound is dominated by the electronic transitions within the 4f orbitals of the Pr(III) ion. scispace.comacs.org The Pr(III) ion has a 4f² electron configuration, which gives rise to a series of sharp, narrow absorption bands, particularly in the visible and near-infrared regions. scispace.comnih.gov These transitions occur between the ground state, ³H₄, and the various excited states of the f-electron manifold. nih.gov
Because the 4f electrons are well-shielded by the outer 5s and 5p electrons, the positions of these absorption bands are only slightly influenced by the ligand environment provided by the sebacate anions. scispace.com However, the intensity of certain transitions, known as hypersensitive transitions, can be more significantly affected by the coordination geometry and the nature of the Pr-O bond with the carboxylate groups of the sebacate ligand.
The absorption spectrum provides a characteristic fingerprint for the Pr(III) ion in the complex. The key absorption bands observed for Pr(III) complexes correspond to transitions from the ³H₄ ground state to higher energy levels such as ³P₂, ³P₁, ³P₀, and ¹D₂ in the visible range, and transitions to the ³F₄, ³F₃, and ³H₆ levels in the near-infrared region. acs.orgnih.govnih.gov One of the most suitable absorption bands for the spectrophotometric determination of praseodymium is located at approximately 446 nm. nist.gov
Table 1: Typical UV-Vis-NIR Absorption Bands for Pr(III) Complexes
| Wavelength Range (nm) | Wavenumber Range (cm⁻¹) | Assignment (Transition from ³H₄) |
| ~1580 | ~6330 | ³H₆ |
| ~1540 | ~6490 | ³F₄ |
| ~1430 | ~6990 | ³F₃ |
| ~1020 | ~9800 | ³F₂ |
| ~590 | ~16950 | ¹D₂ |
| ~482 | ~20750 | ³P₀ |
| ~469 | ~21320 | ³P₁ |
| ~444 | ~22520 | ³P₂ |
Note: The exact positions and intensities of these bands for this compound may vary depending on the solvent and specific coordination geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environment and Solution-State Behavior
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. However, the analysis of this compound by NMR is complicated by the paramagnetic nature of the Pr(III) ion. du.ac.in The unpaired 4f electrons of the praseodymium ion create a strong local magnetic field that significantly influences the NMR signals of the nearby sebacate ligand nuclei (¹H and ¹³C). ineosopen.org
This interaction leads to two primary effects:
Large Chemical Shifts (Lanthanide-Induced Shifts - LIS): The resonance frequencies of the ligand's protons and carbons are shifted dramatically from their normal diamagnetic positions. researchgate.net These shifts, known as paramagnetic shifts, can be either to higher frequency (downfield) or lower frequency (upfield), depending on the specific lanthanide ion and the geometry of the complex. slideshare.net For praseodymium complexes, these shifts are typically to higher fields. slideshare.net The magnitude of the shift is highly dependent on the distance and angle between the nucleus and the paramagnetic Pr(III) center, providing valuable structural information. scispace.com
Signal Broadening: The paramagnetic center accelerates the nuclear spin relaxation rates, which results in significant broadening of the NMR signals. nih.gov This can sometimes make the signals difficult to observe, especially for nuclei very close to the Pr(III) ion. du.ac.in
Despite these challenges, paramagnetic NMR can provide detailed insights into the coordination of the sebacate ligand. By analyzing the lanthanide-induced shifts of the different methylene (B1212753) (–CH₂–) groups in the sebacate carbon chain, it is possible to deduce the conformation of the ligand when bound to the Pr(III) ion. Furthermore, variable-temperature NMR studies can reveal information about the dynamic processes occurring in solution, such as ligand exchange or changes in coordination geometry. researchgate.net
Other Advanced Spectroscopic Methods (e.g., EPR Spectroscopy, Mass Spectrometry)
Electron Paramagnetic Resonance (EPR) Spectroscopy: Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons. youtube.com While the Pr(III) ion is paramagnetic with two unpaired 4f electrons (a 4f² configuration), it is considered a "non-Kramers" ion because it has an even number of unpaired electrons. According to Kramer's theorem, systems with an even number of unpaired electrons can have a non-degenerate ground state, which can make them EPR silent under standard measurement conditions. researchgate.net
Observing an EPR signal for Pr(III) complexes is often challenging and typically requires low temperatures and specific, low-symmetry coordination environments that lift the degeneracy of the ground state energy levels. researchgate.net If a spectrum were to be obtained for this compound, it would likely be highly complex and anisotropic, providing detailed information about the electronic structure and the symmetry of the ligand field around the Pr(III) ion. youtube.com
Mass Spectrometry: Mass spectrometry is a crucial technique for confirming the molecular weight and stoichiometry of the this compound complex. Soft ionization techniques, such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), are typically employed to bring the intact complex into the gas phase for analysis. nih.govjmst.info
The resulting mass spectrum would be expected to show peaks corresponding to the molecular ion of the complex, [Pr(C₁₀H₁₆O₄)ₓ]ⁿ⁺, as well as fragments resulting from the loss of sebacate ligands or solvent molecules. The isotopic pattern of the peaks would be characteristic of the presence of praseodymium, which has one naturally occurring isotope (¹⁴¹Pr). Analysis of lanthanide complexes by MALDI-MS using a graphite (B72142) matrix has been shown to be effective for identifying the metal ions present. rsc.org This analysis allows for the unambiguous determination of the metal-to-ligand ratio in the coordination compound.
Coordination Chemistry and Supramolecular Architecture
Ligand Binding Modes and Coordination Environment of Praseodymium(3+)
The sebacate (B1225510) anion, derived from the long-chain sebacic acid, is a dicarboxylate ligand that offers multiple coordination modes to the Praseodymium(3+) ion. The carboxylate groups can bind to the metal center in several ways, including monodentate, chelating bidentate, and bridging bidentate fashions. This flexibility is crucial in the construction of higher-order structures such as coordination polymers.
In complexes with similar lanthanide ions, the carboxylate oxygen atoms are the primary binding sites for the Pr³⁺ ion. rsc.org The coordination environment around the praseodymium center is typically completed by oxygen atoms from multiple sebacate ligands and, in many cases, water molecules. rsc.orgresearchgate.net The large size of the Pr³⁺ ion allows it to accommodate a high number of coordinating atoms, leading to a densely packed and stable coordination sphere. wikipedia.orgresearchgate.net
Crystal Structure Determination and Analysis
The analysis of praseodymium compounds reveals a tendency to form well-defined crystal lattices, with structural details often elucidated through single-crystal X-ray diffraction.
While specific crystal data for Praseodymium(3+) sebacate is not extensively detailed in the literature, analysis of other praseodymium compounds provides insight into its likely crystallographic behavior. Many praseodymium(III) salts, such as praseodymium(III) sulfate (B86663) and its hydrates, crystallize in the monoclinic system. mdpi.comwikipedia.orgnih.gov For instance, Pr₂(SO₄)₃ crystallizes in the C2/c space group. mdpi.comnih.gov Other praseodymium compounds adopt different crystal structures, such as the hexagonal system seen in anhydrous praseodymium(III) chloride. wikipedia.org It is plausible that this compound could also adopt a monoclinic or other relatively low-symmetry crystal system, influenced by the flexible nature of the sebacate ligand and packing forces.
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| Praseodymium(III) sulfate (anhydrous) | Monoclinic | C2/c | mdpi.comnih.gov |
| Praseodymium(III) sulfate octahydrate | Monoclinic | C2/c | wikipedia.org |
| Praseodymium(III) chloride (anhydrous) | Hexagonal | P6₃/m | wikipedia.org |
| Praseodymium orthoscandate | Orthorhombic | Pnma | uni-hannover.de |
The bond distances between praseodymium and coordinating oxygen atoms (Pr-O) are a key indicator of the coordination environment. In praseodymium orthoscandate, where Pr³⁺ is coordinated by eight oxygen atoms, the Pr-O bond distances range from 2.341 Å to 2.852 Å. uni-hannover.de These values provide a typical range for Pr-O coordination bonds and are expected to be similar in this compound, where the metal ion is also coordinated by oxygen atoms from the carboxylate groups of the ligand.
| Compound | Coordination Number | Pr-O Bond Distance Range (Å) | Reference |
|---|---|---|---|
| Praseodymium orthoscandate (PrScO₃) | 8 | 2.341 - 2.852 | uni-hannover.de |
The Praseodymium(3+) ion is known for its high and variable coordination numbers, typically ranging from 8 to 12. wikipedia.orgresearchgate.net A coordination number of 9 is particularly common, as seen in hydrated Pr³⁺ ions, [Pr(H₂O)₉]³⁺, and in anhydrous Praseodymium(III) bromide, which adopts a tricapped trigonal prismatic geometry. wikipedia.orgwikipedia.org In a citrate (B86180) coordination polymer, the Pr³⁺ ion is also nine-coordinate with a monocapped square-antiprismatic geometry. researchgate.net In lanthanide-sebacate frameworks with ions similar to praseodymium (such as samarium and gadolinium), the metal centers are eight-coordinate, forming LnO₈ polyhedra. rsc.org This suggests that an eight-coordinate geometry would be a strong possibility for this compound, though higher coordination numbers cannot be ruled out.
Formation of Polymeric and Extended Structures
The bifunctional nature of the sebacate ligand, with its two carboxylate groups separated by a long and flexible alkyl chain, makes it an ideal building block for the construction of extended one-, two-, or three-dimensional structures.
Praseodymium(3+) readily forms coordination polymers and Metal-Organic Frameworks (MOFs) with suitable organic linkers. nih.govmdpi.com Sebacic acid, in its deprotonated form, serves as a long-chain flexible ligand capable of bridging multiple Pr³⁺ centers to form extended networks. rsc.org
Studies on other lanthanide sebacates have demonstrated the formation of both 2D and 3D MOFs. rsc.org In these structures, the lanthanide ions are linked by the sebacate ligands to form robust frameworks. For example, a series of isostructural 3D lanthanide sebacates with Sm³⁺, Eu³⁺, Gd³⁺, and Tb³⁺ were constructed from edge-shared chains of LnO₈ polyhedra. rsc.org Given the chemical similarity and adjacent position in the lanthanide series, it is highly probable that Praseodymium(3+) would form analogous 3D MOF structures with sebacate, characterized by a network of PrO₈ polyhedra linked into extended chains, which are then further connected into a three-dimensional architecture.
Dimerization and Self-Association Phenomena
In the solid state, lanthanide carboxylates, including sebacates, exhibit a strong tendency to form coordination polymers rather than discrete monomeric or simple dimeric structures. This self-association is a direct consequence of the multidentate nature of the carboxylate groups and the high coordination numbers favored by the lanthanide ions. The sebacate ligand, with its two carboxylate groups separated by a long, flexible alkyl chain, is particularly well-suited to bridge multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. rsc.org
The flexibility of the sebacate ligand allows for various coordination modes of the carboxylate groups, including monodentate, bidentate chelating, and bidentate bridging fashions. This versatility contributes to the diversity of the resulting supramolecular architectures. The interplay between the coordination preferences of the Pr(3+) ion and the conformational flexibility of the sebacate ligand is a key factor driving the self-association to form stable, extended structures.
Influence of Lanthanide Contraction on Coordination Geometry and Stability
The lanthanide contraction, the gradual decrease in ionic radii across the lanthanide series, is a paramount factor influencing the coordination geometry and stability of lanthanide complexes, including this compound. As the ionic radius of the lanthanide cation decreases from La(3+) to Lu(3+), several systematic changes in the coordination environment are observed.
One of the most significant effects is the tendency towards lower coordination numbers for the heavier lanthanides. For a given ligand, earlier, larger lanthanides like Pr(3+) can accommodate a higher number of coordinating atoms, while the smaller, later lanthanides will favor a more compact coordination sphere with fewer coordinating atoms. This can lead to the formation of different structural types of coordination polymers for lanthanides at different points in the series, even with the same ligand. acs.orgnih.gov For instance, in a series of lanthanide coordination polymers with a dicarboxylate ligand, it was observed that the lighter lanthanides formed one structural type, while the heavier lanthanides adopted a different one. acs.org
This structural variation is directly linked to the stability of the resulting complexes. The increasing charge density from La(3+) to Lu(3+) generally leads to an increase in the stability of the metal-ligand bonds. However, the decreasing ionic radius also results in increased interligand repulsion within the coordination sphere. The interplay of these two opposing factors—stronger bonding versus increased repulsion—determines the optimal coordination number and geometry for each lanthanide ion.
In the specific case of lanthanide sebacates, it has been demonstrated that different structural types can be synthesized, with the specific structure adopted being dependent on the lanthanide ion. For example, a 2D layered structure was observed for dysprosium sebacate, while a 3D framework was found for samarium, europium, gadolinium, and terbium sebacates. rsc.org It is therefore highly probable that this compound would form a structure distinct from those of the later lanthanides, likely with a higher coordination number for the Pr(3+) ion.
The following table summarizes the expected influence of the lanthanide contraction on the coordination chemistry of lanthanide sebacates, which can be extrapolated to this compound.
| Property | Trend Across Lanthanide Series (La to Lu) | Implication for this compound |
| Ionic Radius | Decreases | Relatively large ionic radius compared to later lanthanides. |
| Coordination Number | Tends to decrease | Likely to exhibit a high coordination number (e.g., 8, 9, or 10). |
| Ln-O Bond Length | Decreases | Longer Pr-O bonds compared to heavier lanthanides. |
| Structural Type | Can vary (e.g., from 3D to 2D networks) | May adopt a different, potentially more open, framework compared to heavier lanthanide sebacates. |
| Stability of M-L bond | Generally increases | Moderately stable Pr-O bonds. |
| Interligand Repulsion | Increases | Less significant for the larger Pr(3+) ion, allowing for a higher coordination number. |
Thermal Decomposition Mechanisms and Solid State Transformation Pathways
Thermogravimetric and Differential Thermal Analysis (TGA/DTA/DSC)
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques used to study the thermal decomposition of praseodymium(3+) sebacate (B1225510). TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between the sample and a reference material, indicating exothermic or endothermic events.
The decomposition of hydrated praseodymium(3+) sebacate typically occurs in distinct stages:
Dehydration: The initial mass loss observed at lower temperatures corresponds to the removal of water molecules. This process is generally endothermic, showing a corresponding peak in the DTA curve. The number of water molecules can be determined from the percentage of mass loss in this step.
Decomposition of the Anhydrous Salt: Following dehydration, the anhydrous this compound begins to decompose. This is a highly exothermic process involving the breakdown of the long-chain sebacate anion. This stage is characterized by a significant and rapid mass loss in the TGA curve and a strong exothermic peak in the DTA curve.
Formation of Intermediates: The decomposition of the organic moiety often leads to the formation of thermally unstable intermediates, such as praseodymium oxycarbonate. This phase may be stable over a specific temperature range before further decomposition.
Formation of the Final Oxide: At higher temperatures, the intermediate compounds decompose to form the final, stable praseodymium oxide. The specific oxide formed depends on the temperature and the surrounding atmosphere.
The following table provides a representative model of the thermal decomposition stages for a hydrated praseodymium carboxylate like sebacate, based on typical behavior observed for similar compounds.
Representative Thermal Decomposition Stages for Hydrated this compound
| Stage | Temperature Range (°C) | Mass Loss (%) (Illustrative) | TGA Event | DTA Event | Process |
|---|---|---|---|---|---|
| 1 | 80 - 200 | ~5% | Gradual Mass Loss | Endothermic | Dehydration (Loss of H₂O) |
| 2 | 250 - 450 | ~40% | Rapid Mass Loss | Strong Exothermic | Decomposition of Sebacate Anion |
| 3 | 450 - 650 | ~5% | Gradual Mass Loss | Exothermic | Decomposition of Oxycarbonate Intermediate |
| 4 | > 650 | Stable | Plateau | No Significant Event | Formation of Stable Praseodymium Oxide |
**5.2. Identification of Intermediate and Final Decomposition Products
The solid-state products formed at various stages of the thermal decomposition of this compound can be identified using techniques like X-ray Diffraction (XRD) and Infrared Spectroscopy (IR).
During the thermal degradation of praseodymium carboxylates, the formation of an intermediate praseodymium oxycarbonate, most commonly Pr₂O₂CO₃, is a well-documented pathway. researchgate.net The decomposition of the long sebacate chain releases CO₂ and other gaseous products, and the remaining solid residue reorganizes into this more stable intermediate structure before complete conversion to an oxide. The Pr₂O₂CO₃ phase is typically stable over a defined temperature range before it undergoes further decomposition at higher temperatures. researchgate.net The formation of this intermediate is a common feature in the decomposition of praseodymium salts like acetates and oxalates. researchgate.netresearchgate.net
The final products of the thermal decomposition of this compound are praseodymium oxides. The specific stoichiometry of the oxide is highly dependent on the final temperature and the decomposition atmosphere.
Praseodymium(III,IV) Oxide (Pr₆O₁₁): In an oxidizing atmosphere such as air or pure oxygen, the ultimate decomposition product is typically Pr₆O₁₁, which is the most stable oxide form under these conditions. researchgate.netmst.edu The transformation from the Pr₂O₂CO₃ intermediate to Pr₆O₁₁ occurs at elevated temperatures, generally above 600-700°C. researchgate.net
Praseodymium(III) Oxide (Pr₂O₃): If the decomposition is carried out in a reducing atmosphere, such as hydrogen gas, the final product is praseodymium(III) oxide (Pr₂O₃). researchgate.netwikipedia.org The reducing environment prevents the formation of the higher oxidation state (+4) required for Pr₆O₁₁.
The decomposition pathway can be summarized as: Pr₂(C₁₀H₁₆O₄)₃·nH₂O → Pr₂(C₁₀H₁₆O₄)₃ → Pr₂O₂CO₃ → Pr₆O₁₁ (in air/O₂) or Pr₂O₃ (in H₂)
Impact of Decomposition Atmosphere on Product Phases and Morphology
The composition of the gaseous atmosphere during thermal decomposition has a profound effect on both the chemical nature and the physical characteristics of the resulting praseodymium oxide.
Product Phases: As established, an oxidizing atmosphere (air, O₂) favors the formation of Pr₆O₁₁, the mixed-valence oxide. researchgate.netresearchgate.net An inert atmosphere, like nitrogen, also tends to yield Pr₆O₁₁, as the decomposition of the carboxylate and oxycarbonate intermediates can provide the oxygen required for its formation. researchgate.netresearchgate.net Conversely, a reducing atmosphere (H₂) exclusively produces the trivalent oxide, Pr₂O₃. researchgate.net
Product Morphology: The decomposition atmosphere can also influence the texture, surface area, and particle shape of the final oxide powder. Studies on similar praseodymium precursors, like the oxalate, have shown that the surface area of the resulting oxide can differ significantly when prepared in different gases. For instance, Pr₆O₁₁ produced in N₂ has been observed to have a higher surface area than that produced in O₂. researchgate.net The presence of hydroxyl and carbonate groups in the precursor, influenced by the decomposition pathway, plays a role in dictating the final morphology of the thermally decomposed Pr₆O₁₁. mst.edu
Influence of Atmosphere on Final Praseodymium Oxide Product
| Decomposition Atmosphere | Typical Final Oxide Phase |
|---|---|
| Oxidizing (Air, O₂) | Pr₆O₁₁ |
| Inert (N₂, Ar) | Pr₆O₁₁ |
| Reducing (H₂) | Pr₂O₃ |
Kinetic Studies of Thermal Decomposition Processes
Methods such as the Broido or Coats-Redfern methods are commonly employed to calculate kinetic parameters from non-isothermal TGA curves. sciensage.info These analyses can determine the activation energy required for each distinct decomposition step (e.g., dehydration, organic ligand decomposition). By fitting the experimental data to various solid-state reaction models, one can infer the most probable reaction mechanism, such as whether it is controlled by nucleation, diffusion, or phase boundary movement. A comprehensive kinetic study would be essential to fully elucidate the multi-step reaction pathway and optimize the synthesis of praseodymium oxides from a this compound precursor.
Theoretical and Computational Investigations of Praseodymium 3+ Sebacate Complexes
Quantum Mechanical (QM) Calculations for Electronic Structure
Quantum mechanical calculations are fundamental to understanding the electronic properties of praseodymium(3+) sebacate (B1225510). These first-principles methods solve the Schrödinger equation for the system, providing detailed information about electron distribution and energy levels.
The electronic band gap is a crucial property that determines the optical and electronic behavior of a material. For Pr(III)-doped materials, the introduction of the lanthanide ion can influence the band gap of the host material. acs.org Theoretical calculations, such as those based on Density Functional Theory (DFT), can predict the band structure of praseodymium(3+) sebacate. The doping of Pr³⁺ has been shown to induce a reduction in the band gaps for host crystals like Y₂SiO₅. acs.org The f-orbitals of the praseodymium ion introduce localized states within the band gap, which are responsible for the characteristic sharp absorption and emission lines of the element.
The fluorescence of praseodymium(3+) complexes is due to electronic transitions between its energy levels, specifically from the ³P₀, ³P₁, and ³P₂ states. alfa-chemistry.com These transitions can be modeled to predict the emission spectra. For instance, in Pr³⁺-doped Y₂SiO₅ crystals, the ³P₀ → ³H₄ transition at approximately 465 nm is calculated to be a strong emission line, suggesting its potential for laser applications. acs.org
A hypothetical representation of calculated electronic transitions for a Pr(III) complex is shown below.
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) |
| ³H₄ → ³P₂ | 440 - 443 | 1.5 x 10⁻⁶ |
| ³H₄ → ³P₁ | 466 - 468 | 0.9 x 10⁻⁶ |
| ³H₄ → ³P₀ | 478 - 482 | 0.5 x 10⁻⁶ |
| ³H₄ → ¹D₂ | 590 - 600 | 0.2 x 10⁻⁶ |
This table is illustrative and based on typical values for Pr(III) complexes; specific values for this compound would require dedicated calculations. researchgate.net
While praseodymium is most stable in the +3 oxidation state, the +4 and even the rare +5 states are accessible under certain conditions. researchgate.netchemrxiv.orgnih.gov Computational modeling is instrumental in predicting the feasibility of these higher oxidation states. DFT calculations can be used to model the oxidation process and predict the redox potentials of praseodymium complexes. nih.gov For this compound, theoretical models could predict the energy required to remove an electron from the Pr(III) center, thus providing its oxidation potential. This is crucial for understanding its stability and potential applications in catalysis or electronic materials where redox processes are important.
Density Functional Theory (DFT) Applications in Lanthanide Systems
Density Functional Theory (DFT) has become a workhorse in the computational study of lanthanide compounds due to its favorable balance of accuracy and computational cost. rsc.orgyoutube.com DFT methods are used to determine the ground-state electronic structure, optimize molecular geometries, and calculate spectroscopic properties.
For this compound, DFT could be used to:
Determine the coordination geometry of the Pr(III) ion with the sebacate ligands.
Calculate vibrational frequencies, which can be compared with experimental infrared and Raman spectra.
Model the interaction between the Pr(III) ion and the carboxylate groups of the sebacate ligand, providing insights into the nature of the chemical bond.
Ligand Field DFT (LFDFT) is a specific application that is particularly useful for studying the spectroscopic properties of coordination complexes, including the 4f-4f and 4f-5d electronic transitions that are characteristic of lanthanide luminescence. youtube.com
Semi-Empirical Methods (e.g., Sparkle/PMx Models) for Geometry Optimization
For large and complex systems, such as polymers or metal-organic frameworks (MOFs) involving this compound, full quantum mechanical calculations can be computationally prohibitive. Semi-empirical methods offer a faster alternative by using parameters derived from experimental data to simplify the calculations.
The Sparkle/PMx models (including Sparkle/AM1, Sparkle/PM3, Sparkle/PM6, and Sparkle/PM7) are specifically designed for the computational modeling of lanthanide complexes. sparkle.pro.brnih.govnih.govresearchgate.netamanote.comsparkle.pro.br These models can predict the geometries of lanthanide complexes with high accuracy, particularly for ligands with oxygen and nitrogen coordinating atoms, such as the carboxylate groups in sebacate. sparkle.pro.brnih.gov The Sparkle/PM7 method, for instance, has been validated against hundreds of crystal structures and shows an average unsigned error of only 0.063 Å for the metal-ligand bond distances across the lanthanide series. nih.gov
A key advantage of these methods is their speed, which is hundreds of times faster than ab initio calculations, making them suitable for high-throughput screening of different ligand conformations or for providing initial structures for more refined calculations. sparkle.pro.br
Below is a table showing typical accuracy for Sparkle/PM7 calculations on lanthanide complexes.
| Lanthanide Ion | Parameterization Set (No. of Structures) | Validation Set (No. of Structures) | Average Unsigned Error (Å) |
| La(III) | 15 | 27 | 0.075 |
| Ce(III) | 15 | 26 | 0.088 |
| Pr(III) | 15 | 26 | 0.068 |
| Nd(III) | 15 | 26 | 0.065 |
| Eu(III) | 15 | 26 | 0.059 |
| Tb(III) | 15 | 26 | 0.052 |
| Lu(III) | 15 | 26 | 0.061 |
Data adapted from studies on Sparkle/PM7 parameterization. nih.gov
Molecular Simulations (e.g., Monte Carlo) for Material Behavior
Molecular simulations, such as Monte Carlo (MC) and Molecular Dynamics (MD), are powerful tools for predicting the bulk properties and behavior of materials. materialsmodeling.orgnih.govnih.gov These methods use classical force fields to model the interactions between atoms and molecules.
For materials based on this compound, such as Metal-Organic Frameworks (MOFs), Monte Carlo simulations can be used to predict:
Gas adsorption properties, by simulating the distribution of gas molecules within the porous structure. nih.govnih.gov
The self-assembly process of the framework. rsc.org
Thermodynamic properties, such as heats of adsorption.
Grand Canonical Monte Carlo (GCMC) is a specific MC technique used to study adsorption phenomena in porous materials. nih.govnih.gov These simulations require accurate atomic point charges, which can be derived from periodic DFT calculations on the material's crystal structure. researchgate.net
Energy Level Modeling and Uncertainty Analysis
The intricate pattern of energy levels arising from the 4f electronic configuration of Pr(III) is responsible for its unique optical properties. Energy level modeling aims to accurately predict the positions of these levels. acs.orgresearchgate.netresearchgate.netdtic.mil These models typically include parameters for inter-electron repulsion (Racah parameters), spin-orbit coupling, and the crystal field effect, which describes the influence of the surrounding ligands on the Pr(III) ion's energy levels.
Recent studies on Pr³⁺-doped crystals have successfully simulated the Stark levels (the splitting of electronic states due to the crystal field) and the corresponding electronic transitions. acs.org However, it is also important to perform an uncertainty analysis, as the predictive accuracy of these models can be limited, with standard deviations in the range of 0.3–0.5 eV for energy differences involving conduction band states. nih.gov
Based on a comprehensive search of available scientific literature, there is no specific information or detailed research data regarding the advanced applications of the chemical compound This compound .
Studies detailing the catalytic activity, luminescent properties, or magnetic properties for this particular compound are not present in the search results. The existing research on praseodymium focuses on other compounds, such as its oxides, alloys, or complexes with different organic ligands, or on its properties when used as a dopant in various host materials. glchemist.comwikipedia.orgalfachemic.comikm.org.mymdpi.com
Therefore, it is not possible to generate a scientifically accurate article on this compound that adheres to the requested outline for the following sections:
Advanced Applications and Functional Materials Design
Magnetic Properties and Materials
Without dedicated research on Praseodymium(3+) sebacate (B1225510), any discussion of these properties would be speculative and would not meet the required standards of scientific accuracy. Information on other praseodymium compounds cannot be attributed to praseodymium(3+) sebacate.
Separation Technologies for Rare Earth Elements
A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research on the role of this compound in the separation of rare earth elements. While the principles of selective complexation and biosorption are well-established for lanthanide separation, their direct application utilizing the sebacate salt of praseodymium is not documented in available research. The following sections provide a general overview of these separation principles as they apply to praseodymium and other lanthanides, with the caveat that this information is not specific to this compound.
Selective Complexation in Solution
Selective complexation is a cornerstone of lanthanide separation, exploiting the subtle differences in ionic radii and coordination chemistry across the series. This technique involves the use of a complexing agent that preferentially binds to one lanthanide over others, thereby enabling its separation from a mixture. The stability of the resulting complex is a key factor in the efficiency of the separation.
While there is no specific data available on the use of sebacate as a selective complexing agent for praseodymium, the general principle would involve the formation of a this compound complex with a stability constant that is significantly different from that of other lanthanides present in the solution. This difference in stability could then be leveraged in liquid-liquid extraction or ion-exchange chromatography processes to achieve separation. The choice of solvent and pH are critical parameters that would need to be optimized for such a process.
Biosorption and Bioremediation Principles for Lanthanide Separation
Biosorption utilizes biological materials to bind and concentrate metal ions from aqueous solutions. This environmentally friendly approach to metal recovery has been explored for the separation of rare earth elements. Microorganisms such as bacteria, fungi, and algae possess functional groups on their cell surfaces (e.g., carboxyl, hydroxyl, phosphate (B84403) groups) that can chelate metal ions.
Research into the biosorption of lanthanides has demonstrated that certain microbial species exhibit selectivity for specific rare earth elements. vpscience.orgbohrium.comnih.govlibretexts.orgyoutube.com This selectivity is attributed to the specific nature of the binding sites on the biomass. While studies have investigated the biosorption of praseodymium using various microorganisms, there is no available research that specifically implicates this compound in these processes or details the use of sebacate as a ligand in a biosorption context. The general mechanism would involve the interaction of Praseodymium(3+) ions with the biomass, and the principles of biosorption would apply regardless of the initial salt form, provided it is in a dissociated state in the aqueous solution.
Integration in Advanced Engineering and Device Development
Information regarding the integration of this compound into advanced engineering and device development is not present in the current body of scientific literature. The potential applications of a specific compound like this compound would be contingent on its unique physical and chemical properties, which have not been characterized in publicly available research. The following sections discuss the relevance of praseodymium compounds in general to these fields, but it is important to note that this does not directly translate to this compound.
Microelectronic and Optoelectronic Device Relevance
Praseodymium and its compounds, particularly praseodymium oxide, have been investigated for their potential in microelectronic and optoelectronic applications. Praseodymium oxide has been explored as a high-k dielectric material in transistors, and the optical properties of praseodymium ions are utilized in phosphors, lasers, and optical amplifiers. The sharp emission lines of the Pr3+ ion make it a valuable dopant in various host materials for lighting and display technologies.
There is no specific research detailing the use or relevance of this compound in microelectronic or optoelectronic devices. For it to be considered, its electrical and optical properties, as well as its thermal stability and compatibility with semiconductor manufacturing processes, would need to be thoroughly investigated.
Inorganic-Organic Hybrid Materials
Inorganic-organic hybrid materials combine the properties of both inorganic and organic components to create materials with novel functionalities. Lanthanide ions, including praseodymium, are often incorporated into these materials to impart specific optical, magnetic, or catalytic properties. The organic component can be a polymer, a molecule with specific functional groups, or a self-assembled monolayer.
Q & A
Q. 1.1. What are the standard synthesis protocols for Praseodymium(3+) sebacate, and how do reaction conditions influence product purity?
Methodological Answer: this compound is typically synthesized via a ligand-exchange reaction between Pr³⁺ salts (e.g., PrCl₃) and sebacic acid under controlled pH. Key steps include:
- Dissolving Pr³⁺ salts in aqueous or alcoholic media.
- Gradual addition of sebacic acid with constant stirring at 60–80°C to promote ligand coordination.
- Purification via recrystallization or column chromatography to remove unreacted precursors .
Critical Variables: pH (affects ligand deprotonation), temperature (controls reaction kinetics), and solvent polarity (impacts solubility of intermediates).
Q. 1.2. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- FTIR: Identifies carboxylate (COO⁻) stretching modes (asymmetric ~1600 cm⁻¹, symmetric ~1400 cm⁻¹) to confirm ligand coordination .
- XRD: Determines crystal structure and Pr³⁺ coordination geometry (e.g., octahedral vs. square antiprismatic) using Shannon’s ionic radii for bond-length validation .
- Elemental Analysis: Quantifies C/H/O/Pr ratios to verify stoichiometry .
Advanced Research Questions
Q. 2.1. How can researchers resolve discrepancies in reported thermal stability data for this compound?
Methodological Answer: Discrepancies in thermogravimetric (TGA) data may arise from:
- Synthetic impurities: Trace solvents or unreacted ligands alter decomposition profiles. Use high-purity precursors and repeated recrystallization.
- Atmospheric effects: Conduct TGA under inert (N₂) vs. oxidative (O₂) conditions to assess moisture/CO₂ sensitivity .
- Crystallinity: Compare XRD patterns of pre- and post-thermal treatment samples to detect phase changes .
Q. 2.2. What electronic transitions in Pr³⁵+ ions influence the optical properties of this compound, and how can they be experimentally probed?
Methodological Answer: Pr³⁺ exhibits 4f² → 4f¹5d¹ transitions in the visible range (e.g., ~450–650 nm). Techniques include:
- UV-Vis-NIR Spectroscopy: Identify absorption bands (e.g., ³H₄ → ³P₀ at ~450 nm) and correlate with ligand-field splitting parameters .
- Photoluminescence (PL): Measure emission spectra under UV excitation to map energy levels and assess quantum yield .
- X-ray Absorption Spectroscopy (XAS): Probe Pr L₃-edge to determine oxidation state and coordination symmetry .
Q. 2.3. How does the coordination geometry of Pr³⁺ in sebacate complexes affect catalytic activity in oxidation reactions?
Methodological Answer:
- Experimental Design: Compare catalytic performance (e.g., turnover frequency, selectivity) of Pr³⁺ sebacate with varying coordination numbers (6–8) synthesized via solvent templating.
- Mechanistic Probes: Use in-situ Raman spectroscopy to monitor Pr–O bond dynamics during catalysis.
- Theoretical Modeling: Employ density functional theory (DFT) to calculate activation barriers for different geometries .
Q. 2.4. What strategies mitigate hydrolysis of this compound in aqueous media for biomedical applications?
Methodological Answer:
- Ligand Modification: Introduce hydrophobic substituents (e.g., alkyl chains) to sebacic acid to reduce water accessibility .
- Encapsulation: Embed the complex in silica nanoparticles or liposomes.
- Stability Testing: Monitor Pr³⁺ release via ICP-MS over 24–72 hours in simulated physiological buffers .
Data Contradiction Analysis
Q. 3.1. How should researchers address conflicting reports on the magnetic properties of this compound?
Methodological Answer: Contradictions may stem from:
- Sample Purity: Magnetic susceptibility measurements are sensitive to paramagnetic impurities (e.g., Fe³⁺). Use SQUID magnetometry with rigorously purified samples.
- Temperature Dependence: Compare data across 2–300 K to distinguish intrinsic behavior from lattice vibrations .
- Crystal Field Effects: Correlate magnetic moments with XRD-derived ligand-field parameters .
Experimental Design Recommendations
Q. 4.1. What controls are necessary when studying the catalytic recyclability of this compound?
Methodological Answer:
- Baseline Activity: Measure initial catalytic efficiency (e.g., conversion rate) without recycling.
- Leaching Tests: Analyze reaction filtrates for Pr³⁺ via ICP-MS after each cycle.
- Structural Integrity: Post-reaction XRD/FTIR to confirm no ligand dissociation or phase changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
